6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride 6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1638968-12-3
VCID: VC6572401
InChI: InChI=1S/C11H14N2.2ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;;/h2-5,12H,6-8H2,1H3;2*1H
SMILES: CC1=NC(=CC=C1)C2=CCNCC2.Cl.Cl
Molecular Formula: C11H16Cl2N2
Molecular Weight: 247.16

6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride

CAS No.: 1638968-12-3

Cat. No.: VC6572401

Molecular Formula: C11H16Cl2N2

Molecular Weight: 247.16

* For research use only. Not for human or veterinary use.

6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride - 1638968-12-3

Specification

CAS No. 1638968-12-3
Molecular Formula C11H16Cl2N2
Molecular Weight 247.16
IUPAC Name 2-methyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride
Standard InChI InChI=1S/C11H14N2.2ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;;/h2-5,12H,6-8H2,1H3;2*1H
Standard InChI Key ORJLXUGYLZTHDH-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)C2=CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-methyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride, reflecting its bipyridine scaffold with a methyl substituent at the 2-position and a partially saturated tetrahydropyridine ring at the 4'-position. The dihydrochloride salt form enhances solubility and stability for laboratory handling. Its molecular formula, C₁₁H₁₆Cl₂N₂, corresponds to a monoisotopic mass of 246.0654 Da, with chlorine atoms contributing 28.68% of the total mass.

Structural Features and Stereochemistry

The compound’s structure combines a pyridine ring (fully aromatic) and a tetrahydropyridine ring (non-aromatic, with one double bond). The methyl group at C2 introduces steric effects that influence ligand-metal coordination, while the tetrahydropyridine moiety offers conformational flexibility. X-ray crystallography data are unavailable, but nuclear magnetic resonance (NMR) studies of analogous bipyridines suggest chair-like conformations for saturated rings .

Table 1: Structural Comparison with Related Bipyridines

Property6-Methyl-2,4'-bipyridine Dihydrochloride1,2,3,6-Tetrahydro-4,4'-bipyridine Dihydrochloride
CAS Number1638968-12-31864015-82-6
Molecular FormulaC₁₁H₁₆Cl₂N₂C₁₀H₁₄Cl₂N₂
Molecular Weight (g/mol)247.16233.14
Key Structural DifferenceMethyl at C2; tetrahydropyridine at 4'Unsaturated pyridine at both 4-positions

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via catalytic hydrogenation of 6-methyl-2,4'-bipyridine under 10–50 bar H₂ pressure using palladium or platinum catalysts. Reaction conditions (60–100°C, 12–24 hours) ensure selective saturation of the tetrahydropyridine ring without reducing the pyridine moiety. Post-synthesis, the product is precipitated as the dihydrochloride salt by treating with hydrochloric acid, yielding 70–85% purity before chromatographic refinement.

Industrial Production

MolCore BioPharmatech employs continuous flow reactors to produce the compound at ≥97% purity, as required for active pharmaceutical ingredient (API) intermediates . This method enhances reaction control, reduces byproducts, and allows kilogram-scale batches. Critical quality parameters include residual solvent limits (<0.1% tetrahydrofuran) and heavy metal contamination (<10 ppm) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains poorly characterized, though dihydrochloride salts typically exhibit high water solubility (>50 mg/mL). Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under inert gas. No photodegradation data are available, necessitating amber glass packaging for long-term storage.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks at 2248 cm⁻¹ (C≡N stretch) and 1655 cm⁻¹ (C=O stretch) suggest residual nitrile or ketone impurities in related compounds .

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 7.57 ppm (pyridine H3/H5) and δ 2.30 ppm (methyl group) align with analogous bipyridines .

Applications in Scientific Research

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating transition metals (e.g., Fe²⁺, Cu²⁺) via its pyridine nitrogen and tetrahydropyridine lone pairs. Comparative studies with 4,4'-bipyridine show weaker metal-binding affinity due to steric hindrance from the methyl group .

Pharmaceutical Intermediates

As an API intermediate, it serves in synthesizing neurologically active compounds, though specific drug candidates remain undisclosed . Its tetrahydropyridine ring is a precursor to piperidine derivatives, common in antipsychotics .

Future Research Directions

  • Mechanistic Studies: Elucidate its redox behavior in catalytic cycles.

  • Biological Screening: Evaluate antimicrobial or anticancer potential in in vitro models.

  • Process Optimization: Develop solvent-free synthesis to align with green chemistry principles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator